1-Bromo-4-tert-butylcyclohexane
Overview
Description
1-Bromo-4-tert-butylcyclohexane is a chemical compound with the molecular formula C10H19Br . It is a derivative of cyclohexane, where a bromine atom is attached at the 1-position and a tert-butyl group at the 4-position .
Synthesis Analysis
The synthesis of this compound involves an E2 elimination reaction . The reaction rate of the cis isomer is about 500 times faster than the trans isomer due to the more favorable anti-staggered conformation in the cis isomer . This allows for efficient abstraction of a hydrogen atom by the base and departure of the bromine leaving group .Molecular Structure Analysis
In the structures of cis- and trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group must be in an equatorial position to avoid 1,3-diaxial interactions . Only the cis isomer has the Br and the β hydrogen in an antiperiplanar (trans diaxial) arrangement .Chemical Reactions Analysis
Both cis- and trans-1-Bromo-4-tert-butylcyclohexane react with sodium ethoxide in ethanol to form 4-tert-butylcyclohexene . The cis isomer reacts much more rapidly than the trans isomer due to the more favorable anti-staggered conformation in the cis isomer .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.16 .Scientific Research Applications
Chemical Transformations and Reactions
1-Bromo-4-tert-butylcyclohexane has been studied in various chemical transformations. For instance, its dehydrobromination reactions in different solvent environments have been analyzed, revealing diverse reaction mechanisms and solvation effects (Ma et al., 2006). Similarly, studies have examined the kinetics and mechanisms of its unimolecular heterolysis in various solvents, providing insights into the influences of solvent polarity and dipole moment on reaction rates (Vasil’kevich et al., 2005).
Synthesis and Characterization in Polymer Science
In polymer science, derivatives of this compound have been used in the synthesis of new materials. For example, a study involved the synthesis and characterization of new cardo poly(bisbenzothiazole)s from a derivative of 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, demonstrating good solubility and thermal stability of these polymers (Huang et al., 2006).
Biological and Environmental Studies
This compound derivatives have also found applications in biological studies. For example, derivatives of 4-tert-butylcyclohexanone, closely related to this compound, have been synthesized and evaluated for their bioactivity, including attractant properties against certain larvae and antibacterial activity (Kozioł et al., 2019).
Studies in Organic Synthesis
The compound has been instrumental in studies focused on organic synthesis techniques. For instance, it has been involved in the synthesis of new highly organosoluble poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, showcasing the versatility of this compound in the development of new polymers (Liaw et al., 2001).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-tert-butylcyclohexane is the hydrogen atom adjacent to the bromine atom in the molecule . This hydrogen atom plays a crucial role in the E2 elimination reaction, which is the primary reaction mechanism for this compound .
Mode of Action
This compound interacts with its targets through an E2 elimination reaction . In this reaction, the bromine atom and the adjacent hydrogen atom must be in an anti-periplanar arrangement . This means they must be on opposite sides of the molecule, which is only possible when both are in an axial position . This requirement for an anti-periplanar arrangement is a key factor in the compound’s mode of action .
Biochemical Pathways
The E2 elimination reaction of this compound leads to the formation of an alkene . This reaction is part of the broader class of elimination reactions, which play a crucial role in various biochemical pathways, including the synthesis and degradation of many organic compounds .
Pharmacokinetics
The compound’s reactivity and its ability to undergo e2 elimination reactions suggest that it may be rapidly metabolized in biological systems .
Result of Action
The E2 elimination reaction of this compound results in the formation of an alkene . This reaction changes the molecular structure of the compound, which can have various effects at the molecular and cellular levels .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the bulky tert-butyl group in the molecule tends to assume an equatorial orientation, which affects the position of the bromine atom and, consequently, the rate of the E2 elimination reaction . Furthermore, the reaction rate can be influenced by the presence of a base and the solvent used .
Future Directions
The future directions of research on 1-Bromo-4-tert-butylcyclohexane could involve further exploration of its reactivity under different conditions and with different reagents . Additionally, more studies could be conducted to better understand the factors influencing the rate of reaction between the cis and trans isomers .
properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKCZOZKNQXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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